4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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Description
4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H17ClN4O3S2 and its molecular weight is 473.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.0430605 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of metal chelates, which have shown antimicrobial and antioxidant activities .
Mode of Action
The compound interacts with its targets through chelation, forming complexes with bivalent metals such as cobalt, nickel, copper, and zinc . This interaction results in changes to the targets’ biochemical properties, potentially altering their function and leading to the observed bioactive effects .
Biochemical Pathways
The antimicrobial and antioxidant activities suggest that it may interact with pathways related to microbial growth and oxidative stress .
Pharmacokinetics
It is known that the compound’s bioactive nature was designated by global reactivity parameters containing a high hardness value of 134 eV and a lower softness value of 037 eV . These properties could potentially impact the compound’s bioavailability.
Result of Action
The compound has shown strong antimicrobial action against different microbial species, including Gram-positive Micrococcus luteus and Gram-negative Escherichia coli . It also demonstrated antifungal activity against Aspergillus niger and Aspergillus terreus . Additionally, the compound exhibited antioxidant activity, as evaluated by DPPH and ferric reducing power .
Action Environment
It is known that all metal complexes were found to be more biocompatible than free ligands due to their chelation phenomenon . This suggests that the compound’s action could be influenced by the presence of certain metals in the environment.
Properties
IUPAC Name |
4-chloro-N-[4-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S2/c1-2-29-15-7-8-16-17(10-15)31-21(24-16)25-18(27)9-14-11-30-20(23-14)26-19(28)12-3-5-13(22)6-4-12/h3-8,10-11H,2,9H2,1H3,(H,23,26,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXNCSINAVOKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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